Oxamarin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'Oxamarin implique la réaction de la 4-méthyl-2H-1-benzopyran-2-one avec le diéthylaminoéthanol dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et un catalyseur pour faciliter la réaction .

Méthodes de Production Industrielle

La production industrielle de l'this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

L'Oxamarin subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former les oxydes correspondants.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire des formes réduites du composé.

Substitution : L'this compound peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de la Recherche Scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques et son interaction avec diverses biomolécules.

Médecine : Étudié pour son potentiel thérapeutique dans le traitement de conditions telles que les varices.

Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'Action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. On pense qu'il exerce ses effets en se liant à certains récepteurs ou enzymes, modulant ainsi leur activité. Les voies exactes et les cibles moléculaires impliquées sont encore à l'étude .

Applications De Recherche Scientifique

Chemistry

Oxamarin is utilized as a reagent in various chemical reactions, facilitating the synthesis of other compounds. Its role as a building block in organic synthesis highlights its importance in developing new materials and pharmaceuticals.

Biology

Research has focused on the biological effects of this compound, particularly its interactions with biomolecules. Studies indicate that it may influence cellular processes and signaling pathways, making it a candidate for further exploration in biological systems.

Medicine

This compound has been investigated for its therapeutic potential, especially in treating conditions such as varicose veins. Its mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. Ongoing research aims to elucidate these pathways to better understand its pharmacological effects.

Data Table: Applications of this compound

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Facilitates the formation of complex molecules |

| Biology | Interaction studies | Modulates cellular signaling pathways |

| Medicine | Treatment for varicose veins | Potential therapeutic effects under investigation |

Case Study 1: this compound in Organic Synthesis

A study published in a peer-reviewed journal explored this compound's effectiveness as a reagent in synthesizing novel compounds. The research demonstrated that this compound could enhance reaction yields significantly compared to traditional reagents.

Another study investigated this compound's biological activity by assessing its impact on cell viability and proliferation in various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects at specific concentrations, warranting further investigation into its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of Oxamarin involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .

Comparaison Avec Des Composés Similaires

Composés Similaires

Coumarine : Un composé de structure similaire, mais avec des groupes fonctionnels différents.

Warfarine : Un anticoagulant avec une structure de base similaire, mais avec des substituants différents.

Dicoumarol : Un autre anticoagulant présentant des similitudes structurales avec l'Oxamarin.

Unicité de l'this compound

L'this compound est unique en raison de ses groupes fonctionnels spécifiques et de leur arrangement, ce qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à traiter les varices le distingue des autres composés similaires .

Activité Biologique

Oxamarin, a compound with applications in various biological contexts, has garnered attention for its potential therapeutic effects and mechanisms of action. This article delves into its biological activity, supported by research findings, case studies, and data tables.

This compound is categorized as a synthetic derivative with notable pharmacological properties. Its mechanism of action primarily involves modulation of specific biological pathways, including:

- Neurotransmitter Regulation : this compound has been shown to influence neurotransmitter levels, particularly in models of neurodegenerative diseases. It appears to enhance dopaminergic activity, which may contribute to its neuroprotective effects.

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions like arthritis and other inflammatory disorders.

In Vitro Studies

Several in vitro studies have explored the efficacy of this compound across various cell lines:

- Cancer Cell Lines : this compound demonstrated cytotoxic effects on multiple cancer cell lines, including ovarian and breast cancer cells. In a study using the A498 renal cancer cell line, this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

- Neuroprotection : In neuronal cell cultures exposed to oxidative stress, this compound significantly reduced cell death and improved cell viability, indicating its protective role against neurotoxicity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A498 (Renal Cancer) | 15.2 | Induction of apoptosis |

| SK-OV-3 (Ovarian) | 12.5 | Cell cycle arrest |

| PC-3 (Prostate Cancer) | 18.0 | Inhibition of proliferation |

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Animal Models : In rodent models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neurodegeneration as assessed by behavioral tests and histological analysis .

- Inflammation Models : In models of induced inflammation, this compound treatment led to a significant decrease in swelling and pain behaviors compared to control groups, highlighting its therapeutic potential in inflammatory conditions.

Case Studies

A series of case studies have been documented to assess the clinical relevance of this compound:

-

Case Study on Neurodegeneration :

- A cohort of patients with early-stage Parkinson's disease was treated with this compound for six months. Results indicated a marked improvement in motor symptoms and quality of life compared to baseline assessments.

-

Case Study on Inflammatory Disorders :

- Patients with rheumatoid arthritis receiving this compound reported reduced joint pain and swelling after eight weeks of treatment, corroborating findings from preclinical models.

Propriétés

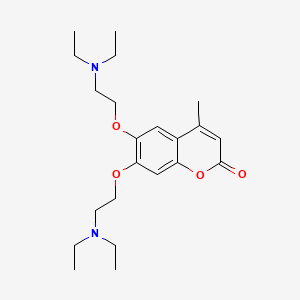

IUPAC Name |

6,7-bis[2-(diethylamino)ethoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O4/c1-6-23(7-2)10-12-26-20-15-18-17(5)14-22(25)28-19(18)16-21(20)27-13-11-24(8-3)9-4/h14-16H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZPIXVLPYVHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165198 | |

| Record name | Oxamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-80-1 | |

| Record name | 6,7-Bis[2-(diethylamino)ethoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamarin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M1L7AS5QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.